molecular formula C7H10ClNO3 B2662943 rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride CAS No. 1820571-66-1

rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride

Cat. No.: B2662943
CAS No.: 1820571-66-1
M. Wt: 191.61
InChI Key: PLIWFZMNPKLWTL-HRDKBJBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of 7-Oxabicyclo[2.2.1] Systems

The 7-oxabicyclo[2.2.1]heptene scaffold first emerged in the 1960s through studies on epoxy derivatives of bicyclic systems. Early work by Criegee and Schröder demonstrated the synthetic accessibility of 3,8-dioxatricyclo[3.2.1.0²⁴]octanes via epoxidation of norbornene derivatives. These investigations revealed the system’s propensity for stereoselective transformations, laying the groundwork for later applications in amino acid functionalization.

A pivotal advancement occurred in the 1980s with the incorporation of amino and carboxylic acid groups into the bicyclic framework. Researchers recognized that the fused oxygen bridge (7-oxa) could stabilize transition states in asymmetric synthesis while reducing ring strain compared to fully carbocyclic analogues. The development of Diexo-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives marked the first systematic exploration of these systems as chiral building blocks.

Key milestones in 7-oxabicyclo[2.2.1] chemistry include:

Year Development Significance
1962 Synthesis of epoxy-7-oxabicyclo[2.2.1]heptanes Established fundamental reactivity patterns
2008 Application in constrained peptidomimetics Demonstrated biological relevance
2019 Structural optimization for SERD activity Validated therapeutic potential

Significance of Constrained Bicyclic Amino Acids

Constrained bicyclic amino acids address critical limitations of linear peptides in drug development. Their rigid frameworks:

  • Enhance metabolic stability by restricting protease-sensitive conformations
  • Improve target binding affinity through preorganization of pharmacophores
  • Enable brain penetration by reducing molecular flexibility and polar surface area

The 7-oxabicyclo[2.2.1]heptene system provides exceptional conformational control compared to monocyclic or acyclic analogues. Molecular dynamics simulations reveal that the oxygen bridge induces a chair-like distortion in the bicyclic core, positioning substituents in defined spatial arrangements. This preorganization effect is particularly valuable in designing kinase inhibitors and G protein-coupled receptor (GPCR) modulators where precise topology governs activity.

Stereochemical Features of rac-(1R,2S,3R,4S) Configuration

The rac-(1R,2S,3R,4S) stereoisomer exhibits a unique spatial arrangement of functional groups:

  • Bridgehead substituents : The amino group at C3 and carboxylic acid at C2 occupy endo positions relative to the oxygen bridge
  • Double bond geometry : The hept-5-ene moiety adopts a cisoid conformation, enforced by the bicyclic framework
  • Chiral centers : Four contiguous stereocenters create a helical twist along the C1-C4 axis

X-ray crystallographic data for related compounds show that the (1R,2S,3R,4S) configuration positions the amino and carboxyl groups 4.2 Å apart with a dihedral angle of 112° – ideal for mimicking β-turn structures in peptides. The racemic nature of this particular derivative enables comparative studies of enantiomeric effects on biological activity, as demonstrated in SERD development.

Research Context and Applications Overview

Contemporary applications of rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride span three primary domains:

1. Peptidomimetic Design
Incorporation into oligourea foldamers creates stable helical structures resistant to proteolysis. Mixed oligomers combining bicyclic and acyclic β-amino acids show enhanced helicity (83% helical content vs 45% in linear analogues).

2. Protein Degradation Therapeutics
Derivatives with C6 alkyl chains exhibit potent SERD activity (IC₅₀ = 0.8 μM in MCF-7 cells), degrading estrogen receptor α (ERα) through hydrophobic tagging mechanisms.

3. Metal-Organic Framework (MOF) Functionalization Amino acid-functionalized MOF-808 derivatives demonstrate CO₂ capture capacities up to 2.3 mmol/g at 0.15 bar pressure, leveraging the constrained amino group’s basicity.

Properties

IUPAC Name

(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3.ClH/c8-6-4-2-1-3(11-4)5(6)7(9)10;/h1-6H,8H2,(H,9,10);1H/t3-,4+,5-,6+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWFZMNPKLWTL-HRDKBJBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C(C(C1O2)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C[C@H]2[C@@H]([C@@H]([C@@H]1O2)C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications due to its structural features that allow for interactions with biological targets.

Potential Therapeutic Uses :

  • Antimicrobial Activity : Studies have indicated that compounds with similar bicyclic structures can exhibit antimicrobial properties, making this compound a candidate for further investigation in the development of antibiotics.
  • Neuroprotective Effects : Preliminary research suggests that analogs of this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases.

Synthetic Organic Chemistry

Rac-(1R,2S,3R,4S)-3-amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis.

Applications in Synthesis :

  • Building Block for Peptides : Its amino and carboxylic acid functionalities make it suitable for peptide synthesis, allowing for the incorporation into larger peptide sequences.
  • Intermediate in Drug Synthesis : The compound can be utilized as an intermediate in the synthesis of more complex pharmaceutical agents.

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure SimilarityUnique Features
3-Aminohexanoic AcidLinear chain with an amino groupSimple structure; commonly used in peptide synthesis
L-AlanineAliphatic amino acidNaturally occurring; involved in protein synthesis
7-Oxabicyclo[2.2.1]heptane derivativesSimilar bicyclic structureVariations in functional groups lead to different properties

Comparison with Similar Compounds

Stereoisomeric Variants

Example: (1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride (CAS: 677757-33-4) .

  • Structural Differences: Lacks the 7-oxa group but shares the bicyclo[2.2.1]heptene core.
  • Physicochemical Impact : Removal of the oxygen atom reduces polarity, lowering solubility compared to the 7-oxa analog.
  • Biological Relevance : Stereoisomerism may lead to divergent activity profiles, as seen in enantiomeric pairs of drugs like β-blockers .

Heteroatom-Substituted Bicyclic Systems

Example: (2S,5R,6R)-6-[(R)-2-Amino-2-phenylacetamido]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid () .

  • Structural Differences : Replaces 7-oxa with sulfur (thia) and nitrogen (aza), forming a β-lactam-like bicyclo[3.2.0] system. Additional phenyl and amide groups enhance complexity.
  • Functional Impact : The thia-aza framework mimics penicillin derivatives, suggesting antibiotic activity via β-lactamase inhibition. In contrast, the query compound’s simpler structure lacks such targeting .

Larger Bicyclic Frameworks

Example : (3S,4R)-3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylic acid () .

  • Structural Differences : Bicyclo[3.2.1]octane core increases ring size, introducing a hydroxy group and methyl substitution.
  • Conformational Impact: Larger rings may enhance flexibility, altering binding kinetics.

Comparative Data Table

Compound Core Structure Heteroatoms Substituents Molecular Weight (g/mol) Key Properties
rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl Bicyclo[2.2.1]heptene O (7-oxa) NH₂, COOH, HCl 189.64 High polarity, chiral centers
(1S,2S,3R,4R)-3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid HCl Bicyclo[2.2.1]heptene None NH₂, COOH, HCl 189.64 Lower solubility, stereoisomerism
Thia-azabicyclo[3.2.0]heptane derivative () Bicyclo[3.2.0]heptane S, N β-lactam, phenyl, amide groups ~500 (estimated) Antibiotic activity, complex synthesis
8-Azabicyclo[3.2.1]octane derivative () Bicyclo[3.2.1]octane N OH, CH₃, COOH ~215 (estimated) Enhanced flexibility, H-bond donor

Research Findings and Implications

  • Structural Similarity vs. Activity: Computational studies highlight that even minor changes (e.g., 7-oxa vs. thia substitution) can drastically alter biological targets, as seen in β-lactams versus non-antibiotic bicyclic acids .
  • Stereochemical Sensitivity : The rac mixture’s complexity may reduce efficacy compared to enantiopure analogs, necessitating chiral resolution techniques .
  • Salt Form Advantages : Hydrochloride salts improve bioavailability for polar compounds, a critical factor in drug design .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing rac-(1R,2S,3R,4S)-3-Amino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride, and how can reaction yields be optimized?

  • Methodology :

  • Step 1 : Start with a bicyclic lactone precursor (e.g., 7-oxabicyclo[2.2.1]hept-5-ene derivatives) and introduce amino groups via nucleophilic substitution or reductive amination .
  • Step 2 : Optimize reaction conditions (e.g., temperature, solvent polarity, and catalyst selection) to enhance stereochemical control. For example, chiral auxiliaries or asymmetric catalysis can improve enantiomeric excess .
  • Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution with EtOAc/hexane) and confirm purity via HPLC (>98% by area normalization) .

Q. How should researchers characterize the stereochemical configuration of this compound?

  • Methodology :

  • Step 1 : Use X-ray crystallography to resolve absolute stereochemistry, as demonstrated for structurally related bicyclic amino acids .
  • Step 2 : Validate configurations via 1H^1H- and 13C^{13}C-NMR, comparing coupling constants (e.g., JHHJ_{H-H}) with computational predictions (DFT-based NMR simulations) .
  • Step 3 : Employ circular dichroism (CD) spectroscopy to correlate optical activity with stereoisomerism .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodology :

  • Step 1 : Test solubility in polar aprotic solvents (DMSO, DMF) and aqueous buffers (pH 2–7.4) using UV-Vis spectroscopy to detect aggregation or degradation .
  • Step 2 : Assess stability under accelerated conditions (40°C, 75% humidity) over 14 days, monitoring via LC-MS for decomposition products .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity and stereoselectivity of this bicyclic compound in novel reactions?

  • Methodology :

  • Step 1 : Perform quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to map transition states for key reactions (e.g., ring-opening or functionalization) .
  • Step 2 : Use molecular docking to predict interactions with biological targets (e.g., enzymes) and guide derivatization strategies .
  • Step 3 : Validate predictions experimentally via kinetic studies (e.g., Arrhenius plots) and compare with analogs (e.g., 7-oxabicyclo[2.2.1]heptane dicarboxylic acids) .

Q. What strategies resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodology :

  • Step 1 : Conduct meta-analysis of existing data, categorizing results by assay type (e.g., enzyme inhibition vs. cellular uptake) and structural variations (e.g., stereochemistry, substituents) .
  • Step 2 : Replicate key studies under standardized conditions (e.g., fixed pH, temperature) to isolate variables affecting activity .
  • Step 3 : Use multivariate statistical tools (PCA, clustering) to identify outliers or confounding factors (e.g., impurities >2% in commercial samples) .

Q. How can researchers design comparative studies to evaluate the pharmacological potential of this compound against related bicyclic amino acids?

  • Methodology :

  • Step 1 : Select analogs (e.g., 3-azabicyclo[3.2.0]heptane derivatives) with similar logP and pKa values but varying ring sizes or substituents .
  • Step 2 : Perform parallel assays for bioavailability (Caco-2 permeability), metabolic stability (microsomal incubation), and target engagement (SPR binding assays) .
  • Step 3 : Use structure-activity relationship (SAR) models to correlate structural features (e.g., amino group position) with efficacy .

Methodological Notes

  • Stereochemical Challenges : The bicyclic structure introduces rigidity, making stereoisomer separation difficult. Consider chiral HPLC (e.g., Chiralpak IA column) or enzymatic resolution .
  • Data Reproducibility : Document batch-specific variability (e.g., hydrochloride salt hygroscopicity) and use internal standards (e.g., deuterated analogs) in quantitative analyses .
  • Ethical Compliance : Adhere to institutional guidelines for handling amino acid derivatives with potential bioactivity (e.g., cytotoxicity screening prior to in vivo studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.